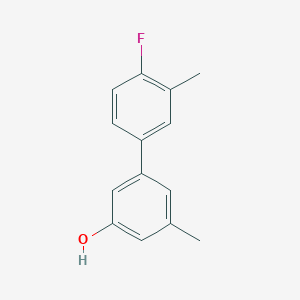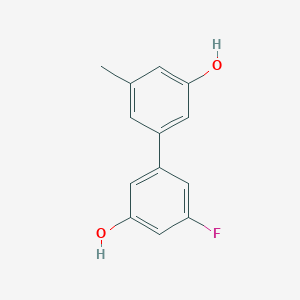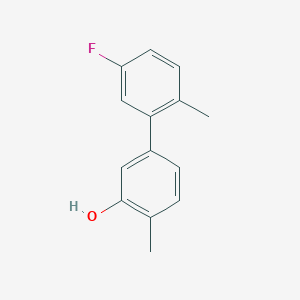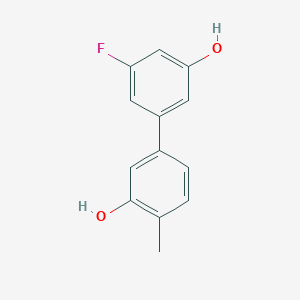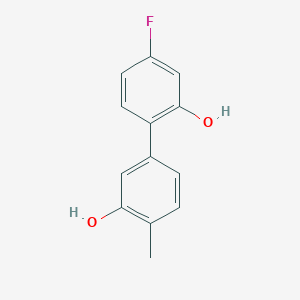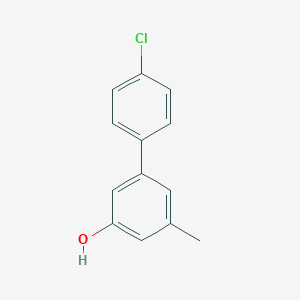
5-(5-Fluoro-2-hydroxyphenyl)-3-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Fluoro-2-hydroxyphenyl)-3-methylphenol, 95% (5-Fluoro-2-hydroxyphenyl-3-methylphenol, 95%) is a fluorinated phenol that has been used in a variety of scientific and industrial applications. It is a colorless solid with a strong odor and is soluble in many organic solvents. 5-Fluoro-2-hydroxyphenyl-3-methylphenol, 95% has been used in the synthesis of various organic compounds, and is also used in the production of pharmaceuticals and other chemicals. It has been studied for its potential use as a catalyst in organic synthesis and as an antioxidant.
Applications De Recherche Scientifique
5-Fluoro-2-hydroxyphenyl-3-methylphenol, 95% has been used in a variety of scientific and industrial applications. It has been used as an antioxidant in the food industry and in the synthesis of various organic compounds. It has also been used in the production of pharmaceuticals and other chemicals. In addition, 5-Fluoro-2-hydroxyphenyl-3-methylphenol, 95% has been studied for its potential use as a catalyst in organic synthesis.
Mécanisme D'action
5-Fluoro-2-hydroxyphenyl-3-methylphenol, 95% acts as an antioxidant by scavenging free radicals and preventing the oxidation of other molecules. It has also been shown to inhibit the formation of reactive oxygen species (ROS), which are harmful by-products of cellular metabolism.
Biochemical and Physiological Effects
5-Fluoro-2-hydroxyphenyl-3-methylphenol, 95% has been shown to have antioxidant and anti-inflammatory effects. It has been shown to reduce inflammation in animal models and to modulate the activity of various enzymes involved in the inflammatory response. In addition, it has been found to reduce the levels of oxidative stress in cells, as well as to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-Fluoro-2-hydroxyphenyl-3-methylphenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, readily available, and can be used in a variety of organic synthesis reactions. It is also a relatively stable compound, with a low melting point, and is not easily degraded by heat or light. However, it is important to note that 5-Fluoro-2-hydroxyphenyl-3-methylphenol, 95% is a highly toxic compound and should be handled with care.
Orientations Futures
There are several potential future directions for the use of 5-Fluoro-2-hydroxyphenyl-3-methylphenol, 95%. It could be used in the synthesis of other organic compounds, such as pharmaceuticals and other chemicals. In addition, it could be used as a catalyst in organic synthesis, or as an antioxidant in the food industry. It could also be used in the development of new drugs, as well as in the treatment of various diseases. Finally, it could be used in the development of new materials, such as conductive polymers or nanomaterials.
Méthodes De Synthèse
5-Fluoro-2-hydroxyphenyl-3-methylphenol, 95% is synthesized by the reaction of 5-fluoro-2-hydroxybenzaldehyde and 3-methylphenol in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or methanol, at a temperature of 70-80 °C. The product is then purified by recrystallization or distillation.
Propriétés
IUPAC Name |
4-fluoro-2-(3-hydroxy-5-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-8-4-9(6-11(15)5-8)12-7-10(14)2-3-13(12)16/h2-7,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFXYPCHDDMAKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=C(C=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683765 |
Source


|
| Record name | 5-Fluoro-5'-methyl[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261946-17-1 |
Source


|
| Record name | 5-Fluoro-5'-methyl[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

